molecular formula C17H18N2O4S B6617914 benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate CAS No. 1461713-83-6

benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate

Cat. No.: B6617914
CAS No.: 1461713-83-6
M. Wt: 346.4 g/mol
InChI Key: ADERCSKVGXEMKK-UHFFFAOYSA-N
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Description

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate (CAS 1461713-83-6) is a chemical compound with the molecular formula C 17 H 18 N 2 O 4 S and a molecular weight of 346.40 g/mol. It is supplied for research applications as a building block in organic and medicinal chemistry . The compound features an azetidine ring, a four-membered saturated heterocycle that is a significant pharmacophore in drug discovery. Azetidine subunits are valued for their role in constructing biologically active molecules and are found in various synthetic products and natural sources. For instance, the azetidine ring is a key structural component in certain marketed therapeutics, such as the antihypertensive drug azelnidipine, and is present in some marine natural alkaloids with noted biological activities . This makes azetidine-containing building blocks like this compound particularly valuable for synthesizing novel heterocyclic compounds, potentially for development as pharmaceutical agents . While specific biological data for this exact compound may be limited, its structure incorporates a phenylsulfamoyl group, which is a moiety seen in other compounds investigated for their interaction with biological targets. Related sulfamoyl derivatives have been explored in research for their potential effects on various receptors . Researchers may utilize this chemical as a precursor or intermediate in the synthesis of more complex molecules for screening programs in drug discovery efforts. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(23-13-14-7-3-1-4-8-14)19-11-16(12-19)24(21,22)18-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADERCSKVGXEMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Structural Features

The azetidine-1-carboxylate scaffold is highly versatile, with substituents at the 3-position dictating chemical and biological behavior. Key analogs include:

Compound Name 3-Position Substituent Key Features Reference ID
Benzyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (14r) 4-Phenylquinolin-2-yl amino group High melting point (159–160°C), potential EZH2/HDAC inhibition
Benzyl 3-(1-methyl-1-phenylethoxy)azetidine-1-carboxylate (119) 1-Methyl-1-phenylethoxy Colorless oil, synthesized via AgClO4-mediated reaction (34% yield)
Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (4) 2,2-Dicyano-1-phenylethyl Synthesized via nucleophilic substitution (52% yield)
Benzyl 3-(methylamino)azetidine-1-carboxylate Methylamino group Lower molecular weight (220.27 g/mol), liquid state
Benzyl 3-acetylsulfanylazetidine-1-carboxylate Acetylsulfanyl group Contains a thioether linkage, potential for redox activity

Key Observations :

  • Phenylsulfamoyl vs.
  • Electron-Withdrawing Effects: The dicyano group in compound 4 () and the trifluoromethylsulfonyloxy group in introduce strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways or modulate metabolic stability .

Yield Trends :

  • Substituents with steric bulk (e.g., 1-methyl-1-phenylethoxy in compound 119) correlate with lower yields (~34%) compared to smaller groups (e.g., dicyano in compound 4, 52%) .
  • Protecting group strategies (e.g., tert-butyl vs. benzyl esters) influence reaction efficiency, as seen in (14r: 33.1% yield) and (44% yield for tert-butyl-protected analogs) .

Physical and Chemical Properties

Property Benzyl 3-(Phenylsulfamoyl)azetidine-1-carboxylate (Inferred) Compound 14r Compound 119
State Likely solid or viscous oil Solid (mp 159–160°C) Colorless oil
Molecular Weight ~350–400 g/mol (estimated) Not reported Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO) Crystallized from toluene/MeCN Soluble in hexanes/EtOAc

Notes:

  • The phenylsulfamoyl group may reduce solubility in nonpolar solvents compared to ether-linked analogs like compound 119 .
  • Melting points for analogs vary widely; electron-deficient substituents (e.g., dicyano) may increase crystallinity .

Biological Activity

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring with a benzyl group and a phenylsulfamoyl moiety. The presence of these functional groups contributes to its biological activities, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .
  • Antimicrobial Properties : The sulfamoyl group is known for its antibacterial activity, suggesting that this compound could have similar effects against various pathogens .

1. In Vitro Studies

Recent studies have demonstrated that derivatives of azetidine compounds can exhibit significant biological activities. For instance, a related compound showed potent α-glucosidase inhibition with an IC50 value of 49.40 μM, indicating that structural modifications can enhance bioactivity .

2. Case Studies

In a case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the azetidine structure led to varying degrees of biological activity. This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

3. Toxicity Assessment

Safety profiles are critical for any drug candidate. In studies assessing toxicity, compounds similar to this compound demonstrated low cytotoxicity towards human cell lines at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.

Data Summary

Property Value/Description
Molecular FormulaC15H16N2O3S
IC50 (α-glucosidase)49.40 μM (related compounds)
Cytotoxicity (human cells)Non-toxic up to 5200 μM
Potential ApplicationsAntimicrobial, antidiabetic

Q & A

Basic Question: What synthetic strategies are commonly employed to prepare benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves functionalizing the azetidine ring at the 3-position with sulfamoyl and benzyl ester groups. A plausible route includes:

Azetidine Core Preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate (), followed by hydroxylamine addition to form an oxime intermediate.

Sulfamoylation : React the azetidine intermediate with phenylsulfamoyl chloride under basic conditions (e.g., triethylamine in acetonitrile) to install the sulfamoyl group (analogous to sulfonylations in ).

Esterification : Protect the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group via benzyl chloroformate in dichloromethane (similar to protocols in ).

Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) (as in ).
Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of phenylsulfamoyl chloride) and monitor intermediates via TLC (Rf ~0.45 in 3:1 heptanes:EtOAc) .

Basic Question: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis : Use 1^1H and 13^{13}C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH2_2 protons) and benzyl ester (δ ~5.1 ppm for CH2_2Ph). The phenylsulfamoyl group shows aromatic protons at δ ~7.3–7.5 ppm and a singlet for the NH group (δ ~6.7 ppm) .
  • HRMS : Validate molecular weight (calculated for C17_{17}H17_{17}N2_2O4_4S: 369.0916 [M+H]+^+) with ESI-TOF mass spectrometry (as in ).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Question: How can contradictory spectroscopic data for structurally similar azetidine derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

Stereochemical Variants : Use NOESY or X-ray crystallography (e.g., ) to confirm spatial arrangements of substituents.

Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl3_3; sulfamoyl NH protons may shift due to hydrogen bonding .

Degradation Products : Perform stability studies under varying pH/temperature () and use LC-MS to identify byproducts (e.g., hydrolysis of the benzyl ester).
Case Study : For tert-butyl analogs (), discrepancies in 13^{13}C NMR signals for aminomethyl groups were resolved by adjusting DEPT-135 parameters .

Advanced Question: What strategies improve yield in multi-step syntheses of sulfamoyl-functionalized azetidines?

Methodological Answer:

  • Stepwise Optimization :
    • Sulfamoylation : Use excess phenylsulfamoyl chloride (1.5 eq) in anhydrous DMF at 0°C to minimize side reactions ().
    • Protection/Deprotection : Employ orthogonal protecting groups (e.g., tert-butyl for azetidine N, benzyl for carboxylate) to reduce interference ( ).
  • Catalysis : Introduce Pd-mediated cross-coupling for aryl group installation (e.g., Suzuki-Miyaura for phenyl rings) .
  • Workup : Purify intermediates via flash chromatography (silica gel, 10–20% EtOAc/hexane) to isolate high-purity products .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : The benzyl ester is hydrolytically sensitive; avoid prolonged exposure to moisture. The sulfamoyl group may degrade under strong acids/bases ().
  • Storage : Store at –20°C in amber vials under argon. Use desiccants (e.g., silica gel) to prevent hydrolysis ().
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) and track degradation via HPLC .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model the electron density of the sulfamoyl group to predict nucleophilic/electrophilic sites (e.g., sulfur’s +IV oxidation state) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) based on tert-butyl analogs ( ).
  • Solvent Effects : Apply COSMO-RS to optimize reaction solvents (e.g., acetonitrile vs. THF for sulfamoylation) .

Basic Question: What analytical techniques are critical for assessing purity in azetidine derivatives?

Methodological Answer:

  • Elemental Analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values.
  • Melting Point : Determine consistency (e.g., 120–122°C for crystalline forms) using a Büchi apparatus.
  • TLC/MS Correlation : Match Rf values (e.g., 0.45 in heptanes:EtOAc) with HRMS data to validate intermediates .

Advanced Question: How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

Methodological Answer:

  • Fluorine Substitution : Replace the phenylsulfamoyl group with a trifluoromethylsulfonyl moiety ( ) to enhance metabolic stability. Monitor logP changes via shake-flask assays.
  • Azetidine Ring Rigidity : Compare tert-butyl () vs. benzyl esters; the latter increases steric hindrance, reducing ring puckering (analyzed via 1^1H NMR coupling constants) .
  • Bioactivity : Use SPR to measure binding affinity changes (e.g., KD values) after introducing methylamino groups ().

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